Oxifungin

Descripción

BenchChem offers high-quality Oxifungin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxifungin including the price, delivery time, and more detailed information at info@benchchem.com.

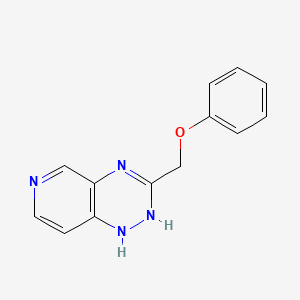

Structure

3D Structure

Propiedades

IUPAC Name |

3-(phenoxymethyl)-1,2-dihydropyrido[3,4-e][1,2,4]triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c1-2-4-10(5-3-1)18-9-13-15-12-8-14-7-6-11(12)16-17-13/h1-8,16H,9H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOWETRRDBSIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC3=C(C=CN=C3)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50982448 | |

| Record name | 3-(Phenoxymethyl)-1,2-dihydropyrido[3,4-e][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50982448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64057-48-3 | |

| Record name | Oxifungin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064057483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Phenoxymethyl)-1,2-dihydropyrido[3,4-e][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50982448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXIFUNGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F14V3I66R3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Chemical Structure and Characterization of Occidiofungin

This guide provides a comprehensive technical overview of occidiofungin, a potent antifungal cyclic glycolipopeptide. It is intended for researchers, scientists, and drug development professionals interested in the detailed chemical structure, biosynthetic origins, and analytical characterization of this promising therapeutic candidate. We will delve into the intricacies of its molecular architecture, the sophisticated methodologies employed for its elucidation, and the key structural features that underpin its unique mechanism of action.

Introduction: A Novel Antifungal Agent

Occidiofungin is a natural product isolated from the bacterium Burkholderia contaminans MS14, a strain originally identified in a disease-suppressive soil.[1][2] It exhibits broad-spectrum fungicidal activity against a wide range of plant and animal pathogens, including multidrug-resistant strains of Candida auris.[3][4] Unlike conventional antifungal agents that primarily target ergosterol or β-glucan biosynthesis, occidiofungin possesses a novel mechanism of action: it binds to actin, disrupting higher-order actin-mediated cellular functions and ultimately inducing apoptosis in fungal cells.[3][4] This unique mode of action positions occidiofungin as a first-in-class compound with the potential to circumvent existing antifungal resistance mechanisms.[3][5]

The Molecular Architecture of Occidiofungin

Occidiofungin is a complex cyclic glycolipopeptide.[1] Its core is an eight-amino-acid peptide ring, which is further embellished with a xylose sugar and a long-chain fatty acid, contributing to its amphipathic nature.[6] The elucidation of this intricate structure was a significant undertaking, relying on a combination of advanced analytical techniques.

The Cyclic Peptide Core

The peptide backbone of occidiofungin is assembled non-ribosomally by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway encoded by the ocf gene cluster.[4][7] This biosynthetic machinery is known for its ability to incorporate non-proteinogenic amino acids, a hallmark of occidiofungin's structure. The amino acid sequence of the most well-characterized variant, occidiofungin A, is Asn¹-NAA²-Trp³-β-hydroxy Tyr⁴-Lys⁵-Gly⁶-Asn⁷-Ser⁸.[1]

A noteworthy feature is the presence of several unusual amino acid residues:

-

Novel Amino Acid (NAA) at position 2: This is a C18 fatty amino acid, specifically a β-amino acid (3-amino-5,6,7-trihydroxy stearic acid), which serves as the attachment point for the xylose moiety.[8]

-

β-hydroxy Asparagine (BHN) and β-hydroxy Tyrosine (BHY): These hydroxylated amino acids are found in some variants of occidiofungin.[1][7]

-

2,4-diaminobutyric acid (DABA): This non-proteinogenic amino acid has also been identified within the occidiofungin structure.[7]

Glycosylation and Acylation

A key characteristic of occidiofungin is its glycosylation with a xylose sugar.[6] This pentose sugar is attached to the hydroxyl group on the novel fatty amino acid side chain.[8] The biosynthesis of this linkage is catalyzed by a specific xylosyltransferase encoded by the ocfC gene.[9] Additionally, the N-terminus of the novel amino acid is acylated, contributing to the lipophilic character of the molecule.[1]

Structural Variants

A remarkable aspect of occidiofungin production by Burkholderia contaminans MS14 is the generation of a suite of structural analogs. These variants arise from the promiscuity of the NRPS system and subsequent enzymatic modifications.[4][10] The primary points of variation include:

-

Hydroxylation at Asparagine 1: The presence or absence of a hydroxyl group on the beta-carbon of asparagine at position 1 gives rise to asparagine (Asn) and β-hydroxy asparagine (BHN) variants.[11]

-

Chlorination at Tyrosine 4: The β-hydroxy tyrosine at position 4 can be chlorinated, leading to the formation of 3-chloro-β-hydroxy tyrosine.[7]

-

Amino Acid at Position 7: More recent studies have identified variants where the asparagine at position 7 is replaced by aspartic acid (ASP), glutamine (GLN), or glutamic acid (GLU).[12][13]

These structural modifications result in a family of occidiofungin molecules with slightly different masses and potentially nuanced biological activities.

Structural Elucidation and Characterization: A Multi-faceted Approach

The determination of occidiofungin's complex structure required a combination of sophisticated analytical techniques, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution electrospray ionization mass spectrometry (ESI-MS) was instrumental in determining the accurate molecular weights of occidiofungin and its variants.[1][6] This technique revealed the existence of multiple related compounds, with initial studies identifying two major variants with monoisotopic masses of 1199.543 Da and 1215.518 Da, the difference corresponding to an additional oxygen atom.[1] Tandem mass spectrometry (MS/MS) provided valuable fragmentation data, which helped to identify the presence of the xylose sugar, indicated by a characteristic loss of 149 Da from the parent ion.[6]

Table 1: Monoisotopic Masses of Key Occidiofungin Variants

| Variant | Chemical Formula | Monoisotopic Mass (Da) | Reference |

| Occidiofungin A | C₅₅H₇₇N₁₃O₁₇ | 1199.5584 | [6] |

| Occidiofungin B | C₅₅H₇₇N₁₃O₁₈ | 1215.5533 | [6] |

| Occidiofungin C | C₅₅H₇₆ClN₁₃O₁₈ | 1234.17 | [14] |

| Occidiofungin D | C₅₅H₇₆ClN₁₃O₁₉ | 1250.41 | [14] |

NMR Spectroscopy for Detailed Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy was the definitive method for elucidating the complete covalent structure of occidiofungin.[1] A suite of 2D NMR experiments, including TOCSY, NOESY, ROESY, and ¹³C-HSQC, were employed to piece together the molecular puzzle.

-

TOCSY (Total Correlation Spectroscopy): This experiment was crucial for identifying the individual amino acid spin systems by revealing the correlations between all protons within a coupled network.[1]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provided information about through-space proton-proton proximities, which was essential for determining the sequential arrangement of the amino acids in the peptide ring.[1]

-

¹³C-HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton to its directly attached carbon atom, aiding in the assignment of the carbon skeleton.[1]

The combined data from these NMR experiments allowed for the unambiguous assignment of all proton and carbon resonances and the determination of the connectivity of the amino acids, the xylose sugar, and the fatty acid side chain.[1]

Experimental Protocols for Characterization

The following protocols outline the key experimental workflows for the isolation and structural characterization of occidiofungin.

Purification of Occidiofungin

Rationale: To obtain a pure sample of occidiofungin for structural analysis and bioassays, a multi-step purification process is necessary to separate it from other components of the bacterial culture.

Step-by-Step Methodology:

-

Bacterial Culture: Grow Burkholderia contaminans MS14 in a suitable liquid medium for 7 days at 28°C without shaking.[9]

-

Cell-free Supernatant: Centrifuge the culture to pellet the bacterial cells and collect the supernatant.

-

Ammonium Sulfate Precipitation: Add ammonium sulfate to the supernatant to a final concentration of 50% (w/v) and incubate on ice for 2 hours to precipitate proteins and the glycolipopeptide.[9]

-

Resuspension: Centrifuge to collect the precipitate and resuspend it in 35% acetonitrile in water.[9]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Purity Analysis: Analyze the collected fractions by ESI-MS to confirm the presence and purity of occidiofungin variants.

Mass Spectrometry Analysis

Rationale: To determine the molecular weight and obtain fragmentation information for structural clues.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the purified occidiofungin in a 50:50 acetonitrile/water solution containing 0.1% formic acid.[6]

-

Infusion: Infuse the sample into the ESI source of a mass spectrometer at a low flow rate (e.g., 1 µL/min) using a syringe pump.[6]

-

Full Scan MS: Acquire full scan mass spectra in positive ion mode to determine the monoisotopic masses of the parent ions.

-

Tandem MS (MS/MS):

-

Select the parent ion of interest for fragmentation.

-

Perform collision-induced dissociation (CID) to generate fragment ions.

-

Analyze the resulting fragment ion spectrum to identify characteristic losses, such as the xylose moiety.

-

NMR Spectroscopy for Structural Elucidation

Rationale: To determine the complete covalent structure and stereochemistry of occidiofungin.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a sufficient amount of purified occidiofungin (e.g., 3.5-5 mg) in a suitable deuterated solvent. Due to solubility issues, a mixture of 50% acetonitrile-d3 and 50% water or dimethyl sulfoxide-d6 (DMSO-d6) is often used.[1][7]

-

NMR Data Acquisition:

-

Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 800 MHz).[1]

-

1D ¹H Spectrum: To observe the overall proton signal distribution.

-

2D TOCSY: To identify individual amino acid spin systems.

-

2D NOESY/ROESY: To establish sequential connectivities between amino acid residues.

-

2D ¹³C-HSQC: To assign carbon resonances.

-

-

Data Analysis:

-

Process and analyze the NMR spectra using specialized software.

-

Sequentially assign all proton and carbon resonances.

-

Use the NOE/ROE connectivities to determine the amino acid sequence and the overall conformation of the molecule.

-

Integrate the MS and NMR data to build a complete and validated chemical structure.

-

Visualizing the Structure and Workflow

Chemical Structure of Occidiofungin A

Caption: Simplified schematic of Occidiofungin A's chemical structure.

Experimental Workflow for Occidiofungin Characterization

Sources

- 1. Occidiofungin, a Unique Antifungal Glycopeptide Produced by a strain of Burkholderia contaminans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sanochemicals.com [sanochemicals.com]

- 3. Occidiofungin: Actin Binding as a Novel Mechanism of Action in an Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Occidiofungin: Actin Binding as a Novel Mechanism of Action in an Antifungal Agent [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Genetic and Biochemical Map for the Biosynthesis of Occidiofungin, an Antifungal Produced by Burkholderia contaminans Strain MS14 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Synthesis and characterization of semisynthetic analogs of the antifungal occidiofungin [frontiersin.org]

- 9. The Burkholderia contaminans MS14 ocfC Gene Encodes a Xylosyltransferase for Production of the Antifungal Occidiofungin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Occidiofungin, an actin binding antifungal with in vivo efficacy in a vulvovaginal candidiasis infection | bioRxiv [biorxiv.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Previously Uncharacterized Variants, OCF-E–OCF-J, of the Antifungal Occidiofungin Produced by Burkholderia contaminans MS14 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Occidiofungin's Chemical Stability and In Vitro Potency against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Framework for Investigating the Anticancer Potential of Novel Antifungal Agents: A Technical Guide for Preclinical Research

Abstract: The repurposing of existing therapeutic agents for oncology applications represents a highly efficient strategy in drug discovery, offering the potential for accelerated development timelines and reduced costs.[1] Antifungal agents, in particular, have garnered interest due to the conserved biological pathways between fungi and cancer cells.[1] This technical guide addresses the current landscape of this research area, with a specific focus on providing a comprehensive, scientifically rigorous framework for the preclinical evaluation of novel antifungal compounds as potential anticancer agents. While direct anticancer studies on the compound Oxifungin are not publicly available, its chemical structure, containing a pyridotriazine core, aligns with scaffolds known to possess cytotoxic activities. This guide will, therefore, use a compound with a similar structural motif as a hypothetical candidate to illustrate the necessary experimental workflows, from initial in vitro screening to preliminary in vivo validation.

Part 1: Rationale and Strategic Approach

The investigation into the anticancer properties of a novel antifungal agent, herein referred to as "Candidate Compound," is predicated on established principles of drug repurposing and the known biological activities of its core chemical structures. The presence of a triazine ring system in our Candidate Compound is noteworthy, as various triazine derivatives have demonstrated significant anticancer effects through diverse mechanisms of action.[2][3][4] Furthermore, the broader class of antifungal agents has been shown to exhibit antineoplastic properties, suggesting that shared molecular targets or pathways between fungi and cancer cells may be exploited for therapeutic benefit.[1][5]

Our strategic approach is, therefore, to systematically evaluate the Candidate Compound's efficacy and mechanism of action against a panel of clinically relevant cancer cell lines, followed by validation in a preclinical in vivo model. This phased approach ensures a thorough characterization of the compound's anticancer potential while adhering to principles of scientific integrity and resource optimization.

Part 2: In Vitro Evaluation of Anticancer Activity

The initial phase of our investigation focuses on establishing the cytotoxic and antiproliferative effects of the Candidate Compound in a controlled laboratory setting.

Cell Viability and Cytotoxicity Assays

The primary objective is to determine the concentration-dependent effect of the Candidate Compound on the viability of various cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture:

-

Select a panel of human cancer cell lines representing diverse tumor types. Based on common research models, we recommend:

-

Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, under standard conditions (37°C, 5% CO2).[10]

-

Maintain a non-cancerous cell line (e.g., human fibroblasts) as a control to assess selective cytotoxicity.

-

-

Cell Seeding:

-

Harvest cells during the logarithmic growth phase using trypsin-EDTA.

-

Perform a cell count using a hemocytometer or automated cell counter to ensure accurate seeding density.

-

Seed 5 x 10³ cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the Candidate Compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in the complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the existing medium in the 96-well plate with the medium containing the various concentrations of the Candidate Compound. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubate the plates for 48 to 72 hours.

-

-

MTT Reagent Incubation:

-

Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

-

Table 1: Hypothetical IC50 Values (µM) of Candidate Compound against Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

| MCF-7 | 8.5 |

| HT-29 | 12.3 |

| A549 | 15.1 |

| HepG2 | 9.8 |

| Human Fibroblasts | >100 |

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by the Candidate Compound, it is crucial to investigate its effects on apoptosis and the cell cycle.

Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with the Candidate Compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

-

For Apoptosis (Annexin V/Propidium Iodide Staining):

-

Harvest the cells (including floating cells in the supernatant).

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

-

-

For Cell Cycle Analysis (Propidium Iodide Staining):

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells to remove the ethanol and treat with RNase A.

-

Stain the cells with Propidium Iodide.

-

Analyze the DNA content by flow cytometry.

-

dot

Caption: Workflow for in vitro evaluation of the Candidate Compound.

Part 3: Elucidation of the Mechanism of Action

Understanding the molecular targets and signaling pathways affected by the Candidate Compound is critical for its further development.

Target Identification and Validation

Given the triazine core of our Candidate Compound, a plausible hypothesis is the inhibition of protein kinases, which are frequently dysregulated in cancer.

Experimental Protocol: Kinase Inhibition Assay

-

Kinase Selection:

-

Select a panel of kinases known to be involved in the proliferation and survival of the cancer cell lines in which the Candidate Compound showed high potency (e.g., EGFR, VEGFR-2, PI3K, AKT, mTOR).

-

-

In Vitro Kinase Assay:

-

Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

In a 384-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of the Candidate Compound.

-

Incubate at room temperature to allow the kinase reaction to proceed.

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition and determine the IC50 value for each kinase.

-

Signaling Pathway Analysis

dot

Caption: Potential inhibition points of the Candidate Compound in the PI3K/AKT/mTOR pathway.

To confirm the effects of the Candidate Compound on key signaling pathways, Western blot analysis can be performed to assess the phosphorylation status of key proteins. A decrease in the phosphorylation of proteins such as AKT and mTOR in response to treatment would provide strong evidence for the on-target activity of the compound.

Part 4: In Vivo Efficacy and Preliminary Toxicity

The final preclinical step is to evaluate the antitumor efficacy and safety of the Candidate Compound in a living organism.

Experimental Protocol: Xenograft Mouse Model

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD-SCID or nude mice).

-

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

-

-

Tumor Implantation:

-

Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cancer cells (e.g., MCF-7 or A549) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

-

Treatment:

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer the Candidate Compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses.

-

The control group should receive the vehicle alone.

-

Treat the mice for a specified period (e.g., 21-28 days).

-

-

Efficacy Assessment:

-

Measure tumor volume and mouse body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

-

-

Preliminary Toxicity:

-

Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

-

Collect blood for basic hematology and serum chemistry analysis.

-

Perform a gross necropsy and collect major organs for histopathological examination.

-

dot

Caption: Workflow for in vivo evaluation in a xenograft mouse model.

Conclusion

This technical guide provides a robust and logical framework for the initial preclinical evaluation of a novel antifungal compound with a pyridotriazine scaffold for its potential as an anticancer agent. By following these detailed protocols, researchers can systematically assess the compound's cytotoxicity, elucidate its mechanism of action, and validate its efficacy in a preclinical model. The successful completion of these studies would provide a strong foundation for further development and potential clinical translation.

References

- Repurposing antifungal drugs for cancer therapy - PMC - NIH.

-

Occidiofungin: Actin Binding as a Novel Mechanism of Action in an Antifungal Agent - MDPI. MDPI. [Link]

-

Repurposing WHO Essential Antifungals for Cancer Treatment - HRB Open Research. HRB Open Research. [Link]

-

Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed. National Center for Biotechnology Information. [Link]

-

An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed. National Center for Biotechnology Information. [Link]

-

Synthesis of Novel Pyrido[4,3-e][2][5][11]triazino[3,2-c][2][5][11]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity - PMC. National Center for Biotechnology Information. [Link]

-

Cancer cell lines evolve in ways that affect how they respond to drugs - Broad Institute. Broad Institute. [Link]

-

The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - MDPI. MDPI. [Link]

-

Antiproliferative, Cytotoxic, and Apoptotic Activity of Steroidal Oximes in Cervicouterine Cell Lines - PMC. National Center for Biotechnology Information. [Link]

-

Synthesis and evaluation of new chalcones and oximes as anticancer agents. Royal Society of Chemistry. [Link]

-

Characterization of an Oxaliplatin Sensitivity Predictor in a preclinical Murine Model of Colorectal Cancer - PMC. National Center for Biotechnology Information. [Link]

-

The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]

-

1,3,5 and 1,2,4-triazines as Potent Scaffolds for Molecules Potentially Attenuating Breast Cancer Cell Lines - ResearchGate. ResearchGate. [Link]

-

Small molecule schweinfurthins selectively inhibit cancer cell proliferation and mTOR/AKT signaling by interfering with trans-Golgi-network trafficking - PMC. National Center for Biotechnology Information. [Link]

-

Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives - MDPI. MDPI. [Link]

-

Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents - MDPI. MDPI. [Link]

-

Cytotoxic activity (expressed as 50% inhibitory concentration) on the... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

-

Synthesis and biological evaluation of simplified analogs of lophocladine B as potential antitumor agents | Request PDF - ResearchGate. ResearchGate. [Link]

-

Pomegranate juice anthocyanidins induce cell death in human cancer cells by mobilizing intracellular copper ions and producing reactive oxygen species - PMC. National Center for Biotechnology Information. [Link]

-

Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - MDPI. MDPI. [Link]

-

Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species - Frontiers. Frontiers. [Link]

-

Mechanism of Action and Therapeutic Implications of Nrf2/HO-1 in Inflammatory Bowel Disease - MDPI. MDPI. [Link]

-

Design, synthesis and biological evaluation of 2H-[2][5]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. Royal Society of Chemistry. [Link]

-

The Effect of Oxygen and Micronutrient Composition of Cell Growth Media on Cancer Cell Bioenergetics and Mitochondrial Networks - MDPI. MDPI. [Link]

Sources

- 1. Synthesis of Novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives [mdpi.com]

- 8. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Mode of action of oxathiin systemic fungicides. I. Effect of carboxin and oxycarboxin on the general metabolism of several basidiomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening Protocol for Novel Oxifungin Derivatives

Executive Summary & Scientific Rationale

The escalating incidence of invasive fungal infections, compounded by the rapid emergence of multidrug-resistant Candida and Aspergillus species, necessitates the discovery of novel antifungal pharmacophores. Oxifungin (1,2-dihydro-3-(phenoxymethyl)pyrido[3,4-e]-1,2,4-triazine) is a historically recognized antifungal agent[1][2]. While the parent compound's clinical deployment has been limited, its unique pyrido-triazine scaffold offers an underexplored chemical space for developing next-generation derivatives capable of bypassing standard efflux pump-mediated resistance[3][4].

This application note details a robust, self-validating High-Throughput Screening (HTS) methodology designed to evaluate libraries of novel Oxifungin derivatives. To achieve maximum scalability and sensitivity, we have adapted the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution guidelines into an optimized 384-well format[5].

Why Resazurin? Traditional optical density (OD) assays are fundamentally limited in HTS; they only reliably detect compounds that completely inhibit conidial germination or induce catastrophic cell lysis, and they are highly susceptible to artifacts from compound precipitation[6]. By replacing OD readouts with a resazurin-based metabolic assay, we leverage a redox indicator that is reduced by the NADH of living fungal cells from a non-fluorescent blue state to a highly fluorescent pink resorufin[7][8]. This allows for the highly sensitive detection of both fungistatic and fungicidal Oxifungin derivatives at concentrations far lower than traditional growth assays[6][9].

Mechanistic Workflow & Signal Logic

The screening logic relies on the disruption of fungal metabolic integrity. When an active Oxifungin derivative compromises the fungal cell (e.g., via membrane disruption or target-specific inhibition), intracellular ATP and NADH levels plummet. Consequently, the reduction of resazurin is blocked, resulting in a low fluorescence signal (a "Hit").

Figure 1: Postulated mechanism of Oxifungin derivatives and resazurin signal logic.

Materials and Reagents

-

Fungal Strain: Candida albicans (e.g., ATCC 90028) or Aspergillus fumigatus (e.g., ATCC 204305).

-

Assay Medium: RPMI-1640 medium (without sodium bicarbonate, with L-glutamine), buffered to pH 7.0 with 0.165 M MOPS. Causality Note: MOPS buffering is critical as fungal metabolism rapidly acidifies unbuffered media, which can spontaneously alter the fluorescence profile of resazurin and degrade the test compounds.

-

Viability Dye: Resazurin sodium salt (0.02% w/v stock in sterile distilled water, protected from light)[7].

-

Compound Library: Oxifungin derivatives arrayed in 100% DMSO.

-

Control Compounds: Amphotericin B or Caspofungin (Positive controls for complete growth inhibition); 100% DMSO (Vehicle/Negative control).

-

Consumables: 384-well, sterile, black, clear-bottom microplates (tissue-culture treated to prevent fungal clumping).

Step-by-Step 384-Well HTS Protocol

This protocol is engineered as a self-validating system. Every plate must contain its own internal positive and negative controls to account for micro-environmental variations (e.g., incubator humidity, edge effects).

Phase 1: Compound Dispensing (Acoustic Liquid Handling)

-

Preparation: Thaw the Oxifungin derivative library plates (in DMSO) to room temperature.

-

Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of each test compound into the assay wells of the 384-well black/clear-bottom plate.

-

Control Wells: Dispense 50 nL of Amphotericin B (final assay concentration 2 μg/mL) into column 23 (Positive Control). Dispense 50 nL of pure DMSO into column 24 (Negative Control).

-

Causality Note: Acoustic dispensing is utilized to maintain a final DMSO concentration of ≤0.1% in the 50 μL assay volume. Fungi are highly sensitive to DMSO toxicity; exceeding 1% will artificially suppress growth and yield false positives.

-

Phase 2: Inoculum Standardization and Addition

-

Culture: Grow C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

-

Suspension: Suspend 5 distinct colonies in sterile 0.85% saline. Adjust the turbidity to a 0.5 McFarland standard (equivalent to 1×106 to 5×106 CFU/mL).

-

Dilution: Dilute the suspension 1:1000 in MOPS-buffered RPMI-1640 medium to achieve a final working inoculum of ≈1×103 to 5×103 CFU/mL[5].

-

Inoculation: Using an automated bulk reagent dispenser, rapidly add 50 μL of the working inoculum to all wells of the 384-well plate.

-

Primary Incubation: Seal the plates with breathable membranes and incubate at 35°C for 24 hours.

Phase 3: Resazurin Addition and Readout

-

Dye Addition: After 24 hours, add 5 μL of the 0.02% resazurin stock solution to all wells (final concentration ≈0.002% )[7][9].

-

Secondary Incubation: Incubate the plates in the dark at 35°C for an additional 3 to 4 hours to allow living cells to reduce the dye.

-

Data Acquisition: Remove the breathable seals and read the plates using a fluorescence microplate reader (Excitation: 560 nm / Emission: 590 nm).

Figure 2: HTS workflow for Oxifungin derivatives using Resazurin viability readout.

Data Analysis & Assay Quality Control

For the assay to be considered valid, the statistical robustness of the separation between positive and negative controls must be confirmed per plate using the Z'-factor calculation:

Z′=1−∣μp−μn∣3(σp+σn)

Where σ is the standard deviation and μ is the mean of the positive ( p ) and negative ( n ) controls. A compound is classified as a "Hit" if it reduces the fluorescence signal by >50% relative to the vehicle control mean.

Quantitative Data Presentation

Table 1: High-Throughput Assay Validation Metrics and Acceptance Criteria

| Metric | Target Value | Biological / Technical Significance | Troubleshooting Action |

| Z'-Factor | ≥0.5 | Confirms excellent separation between active hits and inactive compounds. | If <0.5 , check acoustic dispenser calibration or fungal inoculum viability. |

| Signal-to-Background (S/B) | ≥10 | Ensures the dynamic range of resazurin reduction is wide enough to detect partial inhibitors. | If <10 , extend the secondary incubation time by 1-2 hours. |

| Control CV% | ≤10% | Indicates low well-to-well variability and absence of significant edge effects. | If >10% , ensure plates are incubated in a high-humidity chamber. |

| Hit Rate | 0.5%−2.0% | Expected hit rate for a targeted derivative library[9]. | If >5% , suspect pan-assay interference (PAINS) or compound auto-fluorescence. |

References

-

PubChem CID 168888 (Oxifungin Hydrochloride) . National Center for Biotechnology Information (NCBI). Available at:[Link]

-

Oxifungin CAS#64057-48-3 | FCMD . Food Contact Materials Regulations Database / ChemRadar. Available at:[Link]

-

Standardisation of high throughput microdilution antifungal susceptibility testing for Candida albicans and Cryptococcus neoformans . Floyd et al. (2024). Scientific Reports / UQ eSpace. Available at:[Link]

-

A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus . mSphere - ASM Journals (2021). Available at:[Link]

-

A new approach to drug discovery: high-throughput screening of microbial natural extracts against Aspergillus fumigatus using resazurin . PubMed / NIH (2012). Available at: [Link]

Sources

- 1. Oxifungin | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. Oxifungin CAS#64057-48-3 | FCMD | Food Contact Materials Regulations Database [chemradar.com]

- 3. evitachem.com [evitachem.com]

- 4. US20140155478A1 - Antifungal compound and uses thereof - Google Patents [patents.google.com]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. journals.asm.org [journals.asm.org]

- 7. High-Throughput Screening Assays to Identify Plant Natural Products with Antifungal Properties Against Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. A new approach to drug discovery: high-throughput screening of microbial natural extracts against Aspergillus fumigatus using resazurin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Formulation Strategies for Oxifungin Hydrochloride in Topical and Systemic Antifungal Delivery

Executive Summary & Physicochemical Rationale

is a synthetic, broad-spectrum antifungal agent utilized for the treatment of both localized and disseminated mycotic infections[1],[2]. As a highly water-soluble small molecule[3], its formulation presents distinct pharmacokinetic and biopharmaceutic challenges depending on the route of administration:

-

Topical Delivery: High aqueous solubility inherently limits passive diffusion across the lipophilic stratum corneum, requiring specialized vehicle engineering to enhance partitioning.

-

Systemic Delivery: Rapid gastric dissolution of highly soluble APIs leads to short biological half-lives and peak-to-trough plasma fluctuations. This necessitates advanced controlled-release mechanisms to achieve once-daily dosing compliance[4],[5].

This application note details two rigorously designed, self-validating protocols: a biphasic emulgel for enhanced topical permeation, and a dual-retard micro-matrix for sustained systemic administration.

Preformulation Data Profiling

Before initiating formulation workflows, establishing the physicochemical baseline of the Active Pharmaceutical Ingredient (API) is critical for predicting its behavior in complex matrices.

Table 1: Physicochemical Preformulation Profile of Oxifungin HCl

| Parameter | Value | Source |

| Active Pharmaceutical Ingredient | Oxifungin Hydrochloride | [1] |

| IUPAC / Chemical Name | 1,2-Dihydro-3-(phenoxymethyl)pyrido[3,4-E]as-triazine monohydrochloride | [1] |

| Molecular Weight | 276.72 g/mol | [1] |

| Solubility Profile | Highly soluble in water and organic solvents (e.g., ethanol) | [3] |

| Therapeutic Category | Broad-spectrum antifungal agent | [2] |

Topical Delivery: Biphasic Emulgel Formulation

Mechanistic Causality

Traditional hydrophobic ointments cause water-soluble APIs like Oxifungin HCl to precipitate, drastically reducing thermodynamic activity and skin flux. By formulating an emulgel, the API remains fully solubilized in the continuous aqueous gel phase, maintaining a high concentration gradient. Simultaneously, the dispersed lipid phase acts as a stratum corneum penetration enhancer, disrupting highly organized intercellular lipid bilayers to facilitate deep epidermal delivery.

Fig 1: Biphasic mechanism of Oxifungin emulgel enhancing stratum corneum permeation.

Quantitative Composition

Table 2: Oxifungin Emulgel Composition (1.0% w/w)

| Phase | Component | Function | Concentration (% w/w) |

| Aqueous | Oxifungin HCl | Active Pharmaceutical Ingredient | 1.0 |

| Aqueous | Purified Water | Continuous phase / Solvent | 84.5 |

| Aqueous | Carbopol 940 | Gelling agent / Rheology modifier | 1.0 |

| Lipid | Liquid Paraffin | Emollient / Penetration enhancer | 10.0 |

| Lipid | Span 20 | Lipophilic surfactant (HLB 8.6) | 2.0 |

| Neutralizer | Triethanolamine | pH adjuster / Gelation trigger | 1.5 |

Self-Validating Protocol: Emulgel Preparation

Step 1: Aqueous Phase Hydration

-

Action: Dissolve 1.0 g Oxifungin HCl completely in 50 mL of purified water. Disperse 1.0 g Carbopol 940 evenly into the solution. Allow to hydrate at room temperature for 24 hours.

-

Causality: Pre-dissolving the API ensures molecular dispersion before the polymer network forms, preventing localized precipitation and ensuring uniform dosing.

-

Validation Checkpoint: The dispersion must remain optically clear and highly fluid. Any turbidity indicates API-polymer cross-reactivity or incomplete solubilization, invalidating the batch.

Step 2: Lipid Phase Emulsification

-

Action: Heat Liquid Paraffin (10.0 g) and Span 20 (2.0 g) to 70°C. Concurrently heat the aqueous phase to 70°C. Add the lipid phase to the aqueous phase under high-shear homogenization (3000 rpm for 15 minutes).

-

Causality: Matching the phase temperatures prevents premature lipid crystallization, ensuring a sub-micron droplet size which is critical for physical stability and optimal skin penetration.

Step 3: Gelation via Neutralization

-

Action: Cool the emulsion to 40°C. Add Triethanolamine dropwise under continuous, low-shear stirring until the pH reaches 5.5 - 6.0.

-

Causality: Carbopol polymers are tightly coiled at low pH. Neutralization ionizes the carboxylic acid groups, causing electrostatic repulsion that uncoils the polymer backbone. This instantly forms a rigid gel matrix that traps the emulsion droplets, preventing phase separation.

-

Validation Checkpoint: Viscosity must spike exponentially precisely when the pH crosses 5.5. If the system remains fluid, the polymer hydration in Step 1 failed, preventing false negatives in downstream In Vitro Release Testing (IVRT).

Systemic Delivery: Controlled-Release Micro-Matrix

Mechanistic Causality

Highly water-soluble drugs like Oxifungin HCl require robust retardation to achieve a once-daily pharmacokinetic profile[4],[5]. We employ a dual-retard technique: the API is embedded in a hydrophilic swellable core (first retardant), which is subsequently coated with a water-insoluble, water-permeable polymeric membrane (second retardant)[5]. This architecture prevents dose-dumping and ensures near zero-order release kinetics.

Fig 2: Workflow for manufacturing Oxifungin controlled-release micro-matrix particulates.

Quantitative Composition

Table 3: Micro-Matrix Composition (Systemic)

| Component | Function | Amount per Dose (mg) |

| Oxifungin HCl | Highly soluble API | 100.0 |

| HPMC K100M | Hydrophilic swellable core (1st Retardant) | 50.0 |

| Microcrystalline Cellulose | Spheronization aid / Diluent | 40.0 |

| PVP K30 (5% aq) | Wet granulation binder | q.s. |

| Ethylcellulose | Water-insoluble membrane (2nd Retardant) | 15.0 (8% weight gain) |

| PEG 400 | Membrane pore-former | 3.0 |

Self-Validating Protocol: Micro-Matrix Particulates

Step 1: Core Granulation (First Retardant)

-

Action: Dry blend Oxifungin HCl (100 mg/dose) with HPMC K100M (50 mg/dose) and Microcrystalline Cellulose (40 mg/dose). Wet granulate using a 5% PVP K30 aqueous binder solution.

-

Causality: HPMC K100M forms a highly viscous hydrogel layer upon contact with gastric fluids, slowing the initial diffusion of the highly soluble API.

Step 2: Extrusion & Spheronization

-

Action: Extrude the wet mass through a 1.0 mm screen. Spheronize at 1000 rpm for 5 minutes. Dry in a fluid bed dryer at 60°C until the Loss on Drying (LOD) is < 2%.

-

Validation Checkpoint: Sieve the dried cores. >85% of the yield must fall strictly between 0.8 mm and 1.2 mm. High variance in surface area will destroy the predictability of the subsequent coating step, leading to erratic release profiles.

Step 3: Polymeric Coating (Second Retardant)

-

Action: Coat the spherical cores in a Wurster fluid bed processor using an Ethylcellulose/PEG 400 solution (80:20 ratio in ethanol) until an 8% weight gain is achieved.

-

Causality: Ethylcellulose provides a rigid, water-insoluble barrier[5]. PEG 400 acts as a pore-former; it dissolves rapidly in the GI tract, leaving micro-channels through which the dissolved API slowly diffuses out of the HPMC matrix.

Step 4: Curing & Integrity Validation

-

Action: Cure the coated particulates in a tray oven at 60°C for 2 hours.

-

Causality: Curing provides the thermal energy required for the ethylcellulose polymer chains to overcome their glass transition temperature ( Tg ) and coalesce into a continuous, defect-free film.

-

Validation Checkpoint: Submerge a 100 mg sample of the final particulates in 0.1N HCl (simulated gastric fluid) for 2 hours using USP Apparatus II. API release must be <10%. A higher release indicates premature membrane rupture or incomplete coalescence during curing, failing the self-validation.

Sources

- 1. OXIFUNGIN HYDROCHLORIDE [drugs.ncats.io]

- 2. US20140155478A1 - Antifungal compound and uses thereof - Google Patents [patents.google.com]

- 3. evitachem.com [evitachem.com]

- 4. US8268352B2 - Modified release composition for highly soluble drugs - Google Patents [patents.google.com]

- 5. US10463611B2 - Controlled absorption water-soluble pharmaceutically active organic compound formulation for once-daily administration - Google Patents [patents.google.com]

Application Note: Deconvoluting Occidiofungin Resistance Mechanisms via CRISPR-Cas9 Genomic Screening

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Fungal Genomics, Antimicrobial Resistance (AMR), and Novel Antifungal Therapeutics

Executive Summary & Mechanistic Context

The rise of multidrug-resistant (MDR) fungal pathogens, particularly Candida auris, necessitates the development of antifungals with novel mechanisms of action. Occidiofungin , a cyclic glycolipopeptide produced by Burkholderia contaminans MS14, represents a first-in-class therapeutic. Characterization of occidiofungin revealed the mechanism of action as binding to actin to disrupt higher-order actin-mediated functions leading to the induction of apoptosis in fungal cells[1].

Crucially, occidiofungin circumvents current antifungal resistant mechanisms by fungal species[1]. It maintains sub-micromolar efficacy against strains resistant to azoles and echinocandins because it does not induce osmotic stress via cell wall or membrane disruption[2]. However, to advance occidiofungin through clinical pipelines, drug development professionals must proactively map potential resistance pathways—such as compensatory actin remodeling or novel stress-response regulators.

This application note details a robust, self-validating CRISPR-Cas9 screening methodology to identify genetic nodes that confer resistance or hypersensitivity to occidiofungin.

Experimental Design & Causality

Fungi have complex cell walls and structures that can make the delivery of gene-editing tools challenging[3]. Traditional plasmid-based CRISPR systems often suffer from low transformation efficiencies and constitutive Cas9 toxicity in fungal models.

The Causality of Choice: To overcome these barriers, this workflow utilizes Ribonucleoprotein (RNP) complexes . Delivering pre-assembled Cas9 protein and sgRNA directly into fungal protoplasts ensures immediate, transient editing. This prevents off-target genomic integration and bypasses the need for species-specific promoter optimization. By applying both sub-MIC (Minimum Inhibitory Concentration) and 2x MIC occidiofungin selection pressures to the mutant library, researchers can simultaneously identify synthetically lethal genes (hypersensitivity) and true resistance drivers.

Caption: CRISPR-Cas9 RNP workflow for identifying occidiofungin resistance and hypersensitivity genes.

Self-Validating Experimental Protocols

Protocol 1: CRISPR-Cas9 RNP Library Assembly and Fungal Transformation

This protocol utilizes Candida albicans as the model organism.

Step 1: RNP Complex Assembly

-

Resuspend the synthetic sgRNA library (targeting the C. albicans genome) in nuclease-free water to a concentration of 100 µM.

-

Incubate 120 pmol of sgRNA with 100 pmol of purified Cas9 nuclease (with NLS) in Cas9 reaction buffer at 37°C for 15 minutes to form the RNP complexes.

-

Causality: Pre-incubation ensures high-affinity binding of the guide RNA to Cas9, protecting the RNA from degradation upon cellular entry.

Step 2: Protoplast Preparation & Transformation

-

Grow C. albicans to the exponential phase (OD600 = 1.0). Wash and resuspend in a lithium acetate/dithiothreitol (LiAc/DTT) buffer to weaken the cell wall.

-

Add the RNP complexes to 10⁸ fungal cells along with a repair template (containing a barcode and selection marker) and 30% PEG 3350.

-

Heat shock the mixture at 44°C for 15 minutes, then recover in YPD medium for 4 hours.

Self-Validating System Checkpoint (The ADE2 Spike-In): To validate transformation efficiency before committing to library-scale sequencing, spike the library with an sgRNA targeting the ADE2 gene. Plate a small aliquot on non-selective media. Successful editing will yield red colonies. If the red colony count is <5% of the total, abort the library screen and optimize the PEG/heat-shock parameters. This internal control ensures the protocol is actively working before expensive downstream steps.

Protocol 2: Occidiofungin Susceptibility Screening & Target Deconvolution

Step 1: Drug Selection Pressure

-

Pool the transformed library and expand in standard YPD broth until mid-log phase.

-

Split the library into three parallel bioreactors:

-

Control: Vehicle only (DMSO).

-

Hypersensitivity Arm: 0.25 µg/mL Occidiofungin (Sub-MIC).

-

Resistance Arm: 2.0 µg/mL Occidiofungin (2x MIC).

-

-

Culture for 10 generations, maintaining logarithmic growth via serial passaging.

Self-Validating System Checkpoint (Kill-Curve Baseline): Run a parallel kill-curve using the unedited wild-type strain in the exact same batch of occidiofungin-laced media. The wild-type must exhibit standard MIC behavior (MICs against Candida species were between 0.5 and 2.0 μg/ml[4]). If the wild-type survives the 2x MIC arm, the drug batch has degraded, and the screen must be restarted.

Step 2: Target Deconvolution via NGS

-

Extract genomic DNA from all three arms using a mechanical bead-beating lysis method.

-

Amplify the integrated sgRNA barcode cassettes using multiplexed PCR.

-

Sequence amplicons via Illumina NovaSeq.

-

Causality: sgRNAs enriched in the Resistance Arm indicate genes whose knockout confers survival (potential drug targets or entry pathways). sgRNAs depleted in the Hypersensitivity Arm indicate genes essential for surviving actin-stress.

Mechanistic Pathway & Quantitative Benchmarks

Understanding how occidiofungin operates allows us to predict the quantitative shifts in MIC we expect to see in our CRISPR mutants. Because occidiofungin does not target the cell wall, mutants lacking Fks1p, an enzyme in the cell wall biosynthesis pathway, did not demonstrate increased resistance to occidiofungin[2].

Caption: Occidiofungin mechanism of action and hypothesized resistance/stress pathways.

Table 1: Expected Occidiofungin Susceptibility Profiles in Fungal Mutants

Summarizing quantitative data sets expectations for the CRISPR screen outputs. The table below compares known baseline MICs with predicted shifts based on specific genetic knockouts.

| Fungal Strain / Genotype | Treatment Context | Occidiofungin MIC (µg/mL) | Mechanistic Implication |

| Wild-Type C. albicans | Standard Baseline | 0.5 - 2.0 | Baseline susceptibility[4]. |

| Wild-Type C. auris | MDR Clinical Isolate | < 1.0 | High efficacy against multidrug-resistant strains[1]. |

| fks1Δ Knockout | Echinocandin-Resistant | 0.5 - 2.0 | Occidiofungin does not target beta-glucan synthesis[2]. |

| act1 Point Mutant | Hypothesized CRISPR Hit | > 8.0 (Predicted) | Altered actin binding site directly prevents drug docking. |

| hog1Δ Knockout | Osmotic Stress Deficient | < 0.25 (Predicted) | Hypersensitivity due to impaired cellular stress response. |

References

-

Occidiofungin: Actin Binding as a Novel Mechanism of Action in an Antifungal Agent National Institutes of Health (NIH) / PMC URL:[Link]

-

Occidiofungin, an actin binding antifungal with in vivo efficacy in a vulvovaginal candidiasis infection bioRxiv URL:[Link]

-

Occidiofungin's Chemical Stability and In Vitro Potency against Candida Species National Institutes of Health (NIH) / PMC URL:[Link]

-

CAS Insights Report: Fungal infections—New challenges in treatment Chemical Abstracts Service (CAS) URL:[Link]

Sources

- 1. Occidiofungin: Actin Binding as a Novel Mechanism of Action in an Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occidiofungin, an actin binding antifungal with in vivo efficacy in a vulvovaginal candidiasis infection | bioRxiv [biorxiv.org]

- 3. Fungal infections: New challenges in treatment | CAS [cas.org]

- 4. Occidiofungin's Chemical Stability and In Vitro Potency against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing the Yield of Synthetic Oxifungin Analogs

Welcome to the technical support center for the synthesis of Oxifungin analogs. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to optimize your synthetic yields. Our approach is rooted in established chemical principles and field-proven insights to ensure the reliability and success of your experimental work.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis of Oxifungin analogs, which are often complex cyclic peptides.

Q1: What are the most common reasons for low yield in the solid-phase peptide synthesis (SPPS) of my linear Oxifungin analog precursor?

Low yields in SPPS can often be attributed to incomplete deprotection of the N-terminus, inefficient coupling of amino acids, or peptide aggregation on the resin.[1] Analyzing the crude product by mass spectrometry can help identify truncated or deletion sequences, pointing to issues in the synthesis phase.[1][2]

Q2: I'm observing significant oligomerization (dimers, trimers) during the cyclization step. How can I minimize this?

Oligomerization is a common side reaction in cyclization, often favored at high concentrations.[3] Performing the cyclization under high-dilution conditions (typically 1-5 mM in solution-phase) can significantly reduce intermolecular reactions.[3] For on-resin cyclization, the principle of pseudo-dilution, achieved by anchoring peptides to the solid support, also helps to minimize oligomerization.[3]

Q3: My cyclic peptide is difficult to purify due to its high polarity. What purification strategies do you recommend?

For polar cyclic peptides, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful purification method.[4][5] If standard C18 columns provide insufficient retention, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative, as it uses a polar stationary phase to retain polar compounds.[6] Developing an analytical HPLC or LC-MS method first can help in optimizing the gradient for preparative HPLC.[4]

Q4: How can I prevent epimerization during the coupling and cyclization steps?

Epimerization, a change in the stereochemistry of an amino acid, is a critical side reaction that can affect the bioactivity of the final analog.[7][8] It can be minimized by using additives like HOBt or HOAt, which suppress racemization.[9] The choice of coupling reagent is also crucial; for instance, phosphonium reagents like PyBOP are generally cleaner than uronium reagents such as HBTU, which can cause side reactions.[10] Conducting reactions at lower temperatures can also help suppress epimerization.[11]

II. Troubleshooting Guides

This section provides detailed, in-depth solutions to specific problems you might encounter during the synthesis of Oxifungin analogs.

Low Yield of the Linear Peptide Precursor

A low yield of the linear peptide before cyclization is a common bottleneck. The following table outlines potential causes and solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) | Key Considerations & Data |

| Incomplete Fmoc-Deprotection | - Steric hindrance around the N-terminus. - Peptide aggregation on the resin, making sites inaccessible.[1] | - Increase deprotection time or use a stronger base like DBU in the deprotection reagent.[9] - Incorporate chaotropic agents (e.g., Guanidinium chloride) to disrupt aggregation.[3] | Real-time UV monitoring of Fmoc deprotection, if available on your synthesizer, can identify incomplete reactions.[1] |

| Inefficient Amino Acid Coupling | - Sterically hindered amino acids. - Formation of secondary structures. - Low reactivity of the activated amino acid. | - Use a more powerful coupling reagent like HATU or COMU, which generate more reactive esters.[10] - Perform a "double coupling" step for difficult residues.[12] - Increase the concentration of the amino acid and coupling reagent solution to 0.5 M.[12] | The Kaiser test can be used to check for free primary amines, indicating an incomplete coupling.[1] A capping step with acetic anhydride after coupling can terminate unreacted chains.[13] |

| Peptide Aggregation | - Hydrophobic sequences are prone to aggregation.[9] - Inter- and intra-chain hydrogen bonding.[1] | - Switch to a solvent like N-methylpyrrole (NMP) or add DMSO.[9] - Synthesize on a low-substitution resin or a specialized resin like TentaGel.[9] - Introduce backbone-protecting groups like Hmb or Dmb to disrupt hydrogen bonding.[9] | Aggregation can be suspected if the resin fails to swell properly.[9] |

Challenges in the Cyclization Step

The formation of the cyclic peptide from the linear precursor is a critical step where yield can be significantly impacted.

Workflow for Troubleshooting Cyclization

Caption: Troubleshooting workflow for low cyclization yield.

Formation of the Hydroxamic Acid Moiety

A key feature of some Oxifungin analogs is the hydroxamic acid group. Its formation can be challenging and may lead to side products.

| Problem | Potential Cause(s) | Recommended Solution(s) | Key Considerations & Data |

| Low yield of hydroxamic acid | - Low reactivity of the carboxylic acid precursor. - Degradation of hydroxylamine. | - Activate the carboxylic acid as an ester or acyl chloride before reacting with hydroxylamine.[14][15] - Use protected hydroxylamines (e.g., O-benzyl or silyl ethers) to improve yield and avoid side products.[14][15] | The use of coupling reagents like EDCI can facilitate the reaction between the carboxylic acid and a protected hydroxylamine.[14] Deprotection can then be achieved, for example, by catalytic hydrogenation for O-benzyl groups.[14] |

| Formation of side products | - Reaction of hydroxylamine with other functional groups. | - Employ an orthogonal protection strategy to ensure only the desired carboxylic acid is reactive.[16][17] | A tri-orthogonal strategy using acidic, basic, and neutral deprotection conditions can be highly effective for complex peptides.[18][19] |

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: On-Resin Peptide Cyclization

This protocol describes a general procedure for the cyclization of a peptide while it is still attached to the solid support.

-

Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., Wang resin) using standard Fmoc-based SPPS. The amino acids that will form the cyclic bond must have side chains with protecting groups that can be selectively removed.[18]

-

Selective Deprotection: Once the linear sequence is complete, selectively deprotect the side chains of the amino acids that will participate in the cyclization. For example, an Alloc-protected amine can be deprotected using a palladium catalyst.

-

Washing: Thoroughly wash the resin with DCM and DMF to remove the deprotection reagents.[3]

-

Cyclization:

-

Swell the resin in a suitable solvent like DMF.

-

Add the coupling reagent (e.g., PyBOP, 1.5 equivalents) and a base (e.g., DIPEA, 3 equivalents).[3]

-

Allow the reaction to proceed at room temperature with agitation.

-

-

Monitoring: Monitor the completion of the cyclization by performing a test cleavage on a small amount of resin and analyzing the product by LC-MS.[1][2]

-

Washing: After the reaction is complete, wash the resin thoroughly with DMF and DCM.[3]

-

Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups.[3]

Protocol 2: Synthesis of a Hydroxamic Acid from a Carboxylic Acid

This protocol outlines the conversion of a terminal carboxylic acid on a peptide to a hydroxamic acid.

-

Activation of Carboxylic Acid:

-

Dissolve the peptide containing the free carboxylic acid in a suitable solvent (e.g., DMF).

-

Add a coupling reagent (e.g., HBTU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents) to activate the carboxylic acid.

-

-

Reaction with Protected Hydroxylamine:

-

In a separate flask, dissolve O-benzylhydroxylamine hydrochloride (1.5 equivalents) in DMF and neutralize with a base like DIPEA.

-

Add the neutralized hydroxylamine solution to the activated peptide solution.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure.

-

Purify the protected hydroxamic acid derivative by RP-HPLC.

-

-

Deprotection:

-

Dissolve the purified product in a suitable solvent (e.g., methanol).

-

Add a palladium catalyst (e.g., 10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the deprotection is complete.

-

Filter off the catalyst and concentrate the solution to obtain the final hydroxamic acid.

-

IV. Visualization of Key Processes

Orthogonal Protection Strategy for Cyclization

The following diagram illustrates the concept of an orthogonal protection strategy, which is crucial for selectively deprotecting specific functional groups for cyclization without affecting other protecting groups.[16][17]

Caption: Orthogonal protection and cyclization workflow.

V. References

-

Lundquist, J. T., & Pelletier, J. C. (2002). A New Tri-Orthogonal Strategy for Peptide Cyclization. Organic Letters, 4(19), 3219–3221. [Link]

-

Lundquist, J. T., & Pelletier, J. C. (2002). A new tri-orthogonal strategy for peptide cyclization. Organic Letters, 4(19), 3219–3221. [Link]

-

Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Basu, A., & Jolliffe, K. A. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 22155–22178. [Link]

-

Albericio, F., & Kruger, H. G. (2014). Orthogonal Protection of Peptides and Peptoids for Cyclization by the Thiol–Ene Reaction and Conjugation. The Journal of Organic Chemistry, 79(7), 2827–2836. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Procter, D. J., & Gammack, J. (2020). Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors. Organic Letters, 22(18), 7229–7233. [Link]

-

Basu, A., & Jolliffe, K. A. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 22155–22178. [Link]

-

Sari, Y., & Hanafiah, N. H. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

-

Sari, Y., & Hanafiah, N. H. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

-

Sari, Y., & Hanafiah, N. H. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

-

Singh, R. P., & Kumar, R. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis, 11(1), 41-62. [Link]

-

Martinelli, M., et al. (2009). Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation. The Journal of Organic Chemistry, 74(9), 3540–3543. [Link]

-

Reddit. (2021, May 22). Solid phase peptide synthesis help. r/Biochemistry. Retrieved from [Link]

-

Geng, R., et al. (2022). Synthesis and characterization of semisynthetic analogs of the antifungal occidiofungin. Frontiers in Microbiology, 13, 1056453. [Link]

-

ResearchGate. (2013, March 27). How to purify polar cyclic peptides? Retrieved from [Link]

-

Mathre, D. E. (1970). Mode of action of oxathiin systemic fungicides. I. Effect of carboxin and oxycarboxin on the general metabolism of several basidiomycetes. Phytopathology, 60(4), 671-676. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Hashem, A., & Smith, L. (2022). Occidiofungin: Actin Binding as a Novel Mechanism of Action in an Antifungal Agent. Journal of Fungi, 8(9), 889. [Link]

-

Al-Salami, H., & Butt, G. (2024). Advances in Therapeutic Peptides Separation and Purification. Molecules, 29(15), 3501. [Link]

-

Geng, R., et al. (2022). Synthesis and characterization of semisynthetic analogs of the antifungal occidiofungin. Frontiers in Microbiology, 13, 1056453. [Link]

-

Biotage. (n.d.). Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH. Retrieved from [Link]

-

PolyPeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]

-

De La Torre, X., et al. (2019). Accurate quantification of modified cyclic peptides without the need for authentic standards. Scientific Reports, 9(1), 1-10. [Link]

-

Isidro-Llobet, A., et al. (2009). Side reactions in peptide synthesis. Academic Press.

-

Healy, A. R., et al. (2025). Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides. Molecules, 30(21), 4879. [Link]

-

Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 73(1), 18.1.1-18.1.28. [Link]

-

Gagarinov, I. A., et al. (2024). Large-Scale Chemoenzymatic Synthesis of a Glycophorin A Tetrasaccharide Motif and Its Analogues. Chemistry – A European Journal, 30(1), e202302919. [Link]

-

ResearchGate. (n.d.). Enantioselective synthesis of a cyclopentannulated kalafungin analogue. Retrieved from [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

Worek, F., et al. (2016). Organophosphorus compounds and oximes: a critical review. Archives of Toxicology, 90(10), 2275–2292. [Link]

-

Khan, F., & Iqbal, N. (2016). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Journal of Analytical & Pharmaceutical Research, 2(4), 00029.

-

Fürstner, A., et al. (2010). Enantiospecific Synthesis and Cytotoxicity Evaluation of Oximidine II Analogues. Chemistry – A European Journal, 16(8), 2444–2453. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. polypeptide.com [polypeptide.com]

- 6. mdpi.com [mdpi.com]

- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. 肽偶联剂选择指南 [sigmaaldrich.com]

- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 12. biotage.com [biotage.com]

- 13. Reddit - Please wait for verification [reddit.com]

- 14. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. peptide.com [peptide.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A new tri-orthogonal strategy for peptide cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

Occidiofungin Technical Support Center: Solution Stability & Formulation Guide

Welcome to the Occidiofungin Technical Support Center. Occidiofungin is a potent, broad-spectrum cyclic glyco-lipopeptide produced by Burkholderia contaminans that exhibits unique fungicidal activity by binding to actin and triggering apoptosis[1][2]. While its unique structure provides exceptional chemical resilience, its amphiphilic nature presents specific physical stability and solubility challenges in aqueous environments.

This guide is designed for researchers and drug development professionals to troubleshoot formulation issues, ensure self-validating experimental designs, and maximize the stability of Occidiofungin in solution.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My Occidiofungin stock solution appears cloudy or precipitates in standard buffers. Is the compound degrading?

A1: No, this is a physical stability issue, not chemical degradation. Occidiofungin possesses a highly hydrophobic C18 fatty amino acid tail combined with a cyclic peptide core[3][4]. In standard aqueous buffers (like PBS or pure water), the compound's solubility is exceedingly low, driving the molecules to self-assemble into micellar structures or macroscopic aggregates to shield their hydrophobic domains[4][5].

-

The Fix: To maintain a physically stable, monomeric or finely dispersed micellar solution, you must use a solubilizing excipient. We highly recommend formulating Occidiofungin in 1.5% hydroxypropyl-beta-cyclodextrin (HP-β-CD) [5]. The cyclodextrin cavity encapsulates the hydrophobic lipid tail, providing steric stabilization and preventing precipitation without altering the drug's biological efficacy[6].

Q2: Can I heat-sterilize Occidiofungin solutions or use them in extreme pH environments?

A2: Yes, Occidiofungin exhibits extraordinary thermodynamic and pH stability. Unlike linear peptides that rapidly hydrolyze under stress, Occidiofungin's cyclic backbone restricts the conformational flexibility required for hydrolysis. Experimental data confirms that Occidiofungin retains 100% of its in vitro antifungal potency (MIC = 1 μg/mL against Candida albicans) even after exposure to 100°C for 30 minutes [7][8]. Furthermore, it remains completely stable and active when incubated in extreme acidic or basic conditions ranging from pH 2 to pH 9 for 2 hours [7].

Q3: Will Occidiofungin remain stable in serum-based assays or in vivo models where proteases are abundant?

A3: Yes, it is highly resistant to enzymatic degradation. The structural integrity of Occidiofungin is protected by two evolutionary features: its cyclic nature (which eliminates free N- and C-termini, blocking exopeptidases) and the presence of non-proteinogenic amino acids, such as 2,4-diaminobutyric acid (DABA) and a novel C18 fatty amino acid[3][9]. These modifications create severe steric hindrance, preventing endoproteases from recognizing cleavage sites. Assays demonstrate that Occidiofungin maintains full bioactivity after 120 minutes of direct exposure to aggressive gastric proteases, including trypsin, chymotrypsin, and pepsin [7][8].

Q4: What is the optimal solvent system for high-concentration structural studies (e.g., NMR)?

A4: A co-solvent system is required for high concentrations. For applications requiring millimolar concentrations (such as 2D NMR spectroscopy), HP-β-CD may introduce unwanted background signals. In these cases, Occidiofungin should be dissolved in a 50% acetonitrile / 50% water mixture. This specific co-solvent system disrupts hydrophobic aggregation and successfully stabilizes the peptide at concentrations up to 5 mM without degradation[10].

Part 2: Quantitative Stability Profile

To facilitate rapid experimental planning, the chemical and physical stability metrics of Occidiofungin are summarized below.

Table 1: Occidiofungin Stability and Formulation Metrics

| Parameter | Tested Condition | Outcome / Stability Limit | Mechanistic Causality |

| Thermal Stress | 50°C, 60°C, 70°C, 100°C (30 min) | Fully stable; MIC unchanged[7] | Cyclic backbone restricts thermal denaturation and hydrolysis. |

| pH Extremes | pH 2.0 to 9.0 (2 hours) | Fully stable; MIC unchanged[7] | Lack of highly labile ester/amide bonds in the primary ring structure. |

| Protease Exposure | Trypsin, Chymotrypsin, Pepsin (120 min) | Fully stable; 100% bioactivity[7][8] | Non-proteinogenic amino acids and cyclic structure block protease active sites. |

| Aqueous Solubility | PBS or Water (pH 7.4) | Poor; forms aggregates/micelles[4][5] | Hydrophobic C18 lipid tail drives rapid self-assembly. |

| Optimized Solvent | 1.5% HP-β-CD in PBS | Highly stable, clear solution[5] | Cyclodextrin provides host-guest complexation of the lipid tail. |

Part 3: Experimental Methodologies

To ensure self-validating and reproducible results, follow these standardized protocols for handling and testing Occidiofungin.

Protocol 1: Preparation of Stable Occidiofungin Stock Solutions (In Vivo & In Vitro)

Objective: To formulate a physically stable solution that prevents micellar precipitation using HP-β-CD.

-

Reagent Preparation: Prepare a 1.5% (w/v) solution of hydroxypropyl-beta-cyclodextrin (HP-β-CD) in sterile Phosphate Buffered Saline (PBS, pH 7.4). Filter sterilize through a 0.22 μm membrane.

-

Lyophilized Reconstitution: Weigh the purified, lyophilized Occidiofungin powder. Add the 1.5% HP-β-CD/PBS vehicle directly to the powder to achieve the desired stock concentration (e.g., 1 mg/mL).

-

Solubilization: Vortex the mixture vigorously for 60 seconds. Sonicate in a room-temperature water bath for 5 minutes to ensure complete disruption of any pre-formed aggregates.

-